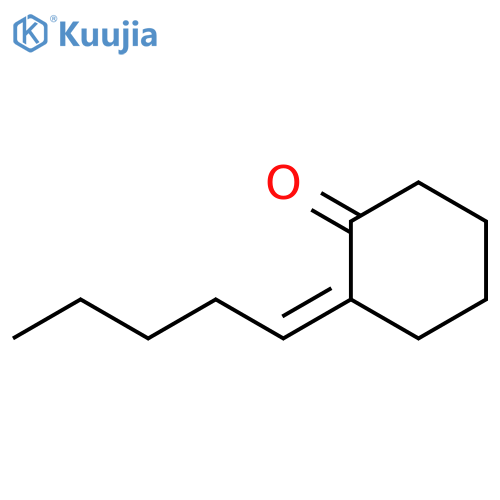Cas no 25677-40-1 (2-Pentylidenecyclohexanone)

2-Pentylidenecyclohexanone structure
商品名:2-Pentylidenecyclohexanone
2-Pentylidenecyclohexanone 化学的及び物理的性質
名前と識別子
-
- Cyclohexanone,2-pentylidene-
- 2-Pentylidenecyclohexanone
- (2Z)-2-pentylidenecyclohexan-1-one
- 2-Pentylidenecyclohe
- 2-PENTYLIDENE-CYCLOHEXANONE
- (2Z)-2-pentylidene-cyclohexan-1-one
- 2-Pentylidenecyclohexan-1-one
- Cyclohexanone,2-pentylidene
- KTETXLGRNPACFS-UHFFFAOYSA-N
- Cyclohexanone, 2-pentylidene-
- 25677-40-1
- DTXSID70865244
- AKOS028108489
- pentylidene cyclohexanone
- SCHEMBL9404904
- NS00048242
- DB-314248
- 2-pentylidene cyclohexanone
-
- インチ: InChI=1S/C11H18O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h7H,2-6,8-9H2,1H3/b10-7-
- InChIKey: KTETXLGRNPACFS-YFHOEESVSA-N
- ほほえんだ: C(=C1/CCCCC/1=O)\CCCC
計算された属性
- せいみつぶんしりょう: 166.13600
- どういたいしつりょう: 166.136
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 17.1A^2
じっけんとくせい
- 密度みつど: 0.8997 (rough estimate)
- ふってん: 254.5°C (rough estimate)
- フラッシュポイント: 108.5°C
- 屈折率: 1.4677 (estimate)
- PSA: 17.07000
- LogP: 3.24610
2-Pentylidenecyclohexanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P280255-500mg |
2-Pentylidenecyclohexanone |
25677-40-1 | 500mg |
$ 230.00 | 2023-09-06 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-478363-2.5 mg |
2-Pentylidenecyclohexanone-d9, |
25677-40-1 | 2.5 mg |
¥2,858.00 | 2023-07-11 | ||
| TRC | P280255-5g |
2-Pentylidenecyclohexanone |
25677-40-1 | 5g |
$ 1774.00 | 2023-09-06 | ||
| A2B Chem LLC | AB72345-500mg |
(2Z)-2-Pentylidenecyclohexanone |
25677-40-1 | As reported | 500mg |
$699.00 | 2024-04-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-478363-2.5mg |
2-Pentylidenecyclohexanone-d9, |
25677-40-1 | 2.5mg |
¥2858.00 | 2023-09-05 |
2-Pentylidenecyclohexanone 関連文献
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
25677-40-1 (2-Pentylidenecyclohexanone) 関連製品
- 1121-18-2(2-Methylcyclohex-2-en-1-one)
- 1011-12-7(2-Cyclohexylidene-cyclohexanone)
- 16424-35-4(2-Pentylidenecyclopentanone)
- 1120-73-6(2-Methyl-2-cyclopentenone)
- 16112-10-0(1-(cyclopent-1-en-1-yl)ethan-1-one)
- 95-41-0(dihydroisojasmone)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:25677-40-1)2-Pentylidenecyclohexanone

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ